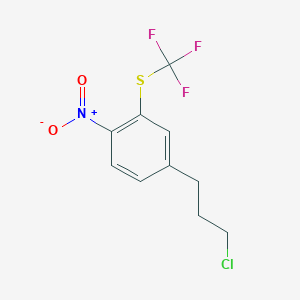

1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene

Description

1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene (CAS: 1804137-75-4) is a halogenated aromatic compound with the molecular formula C₁₀H₉ClF₃NO₂S and a molecular weight of 299.70 g/mol . The structure comprises a benzene ring substituted with a nitro group (-NO₂) at the 4-position, a trifluoromethylthio (-SCF₃) group at the 3-position, and a 3-chloropropyl chain (-CH₂CH₂CH₂Cl) at the 1-position. The trifluoromethylthio group imparts high electronegativity and lipophilicity, while the chloropropyl chain enhances reactivity in nucleophilic substitution reactions. This compound is synthesized via multistep reactions involving halogenation, nitration, and alkylation, as described in analogous procedures for chloropropyl-containing intermediates . Its purity is typically ≥98%, and it is utilized in pharmaceutical and agrochemical research for derivatization or as a precursor in heterocyclic synthesis .

Properties

Molecular Formula |

C10H9ClF3NO2S |

|---|---|

Molecular Weight |

299.70 g/mol |

IUPAC Name |

4-(3-chloropropyl)-1-nitro-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-3-4-8(15(16)17)9(6-7)18-10(12,13)14/h3-4,6H,1-2,5H2 |

InChI Key |

CGAOYRDXUMNAIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCCl)SC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene typically involves multiple steps:

Starting Materials: The synthesis begins with benzene derivatives that are functionalized with appropriate substituents.

Reaction Conditions:

Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.

Trifluoromethylthio Group Introduction: The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents under controlled conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3-chloropropyl group.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Oxidation Reactions: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common reagents and conditions used in these reactions include:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Hydrogen peroxide in an acidic or basic medium.

Major products formed from these reactions include substituted benzene derivatives with modified functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.

Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogs with Chloropropyl Chains

The chloropropyl moiety is a common feature in intermediates for drug discovery. Key analogs include:

Key Observations :

- The presence of electron-withdrawing groups (e.g., -NO₂, -SCF₃) in the target compound increases its reactivity compared to simpler chloropropyl derivatives like 1-(3-chloropropyl)pyrrolidine. This is critical in SN2 reactions, where the electron-deficient benzene ring stabilizes transition states .

- The trifluoromethylthio group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., methylthio or ethylthio derivatives) due to its high electronegativity and resistance to oxidative degradation .

Fluorinated Analogues

Fluorinated substituents significantly alter physicochemical and pharmacological properties:

Key Observations :

- The -SCF₃ group in the target compound exhibits higher lipophilicity (logP ~3.2) than aryl-fluorine (-C₆H₄F, logP ~2.5) or -CF₃ (logP ~2.8), favoring blood-brain barrier penetration in drug candidates .

- Unlike -CF₃, which primarily affects steric and electronic properties, the -SCF₃ group introduces a strong electron-withdrawing effect, reducing basicity of adjacent amines and altering pKa values by ~1–2 units .

Key Observations :

- The target compound’s lower yield (47–61%) in azide-alkyne cycloadditions compared to benzyl chloride (97%) is attributed to steric hindrance from the bulky SCF₃ group and the electron-deficient aromatic ring, which slows nucleophilic attack .

- Its chloropropyl chain enables conjugation with nitrogen-containing heterocycles (e.g., imidazoles, triazoles), a strategy used to develop kinase inhibitors and antimicrobial agents .

Biological Activity

1-(3-Chloropropyl)-4-nitro-3-(trifluoromethylthio)benzene, with the CAS number 1804137-75-4, is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9ClF3NO2S

- Molecular Weight : 299.7 g/mol

- Structural Features : The compound features a trifluoromethylthio group, which is known to enhance lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For example, studies on related compounds have shown that the incorporation of trifluoromethyl groups can significantly increase antibacterial potency against various strains of bacteria such as E. coli and Staphylococcus aureus .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro tests have demonstrated that related aryl compounds with similar substituents can inhibit the growth of cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) . The mechanism often involves the down-regulation of crucial oncogenes and tumor suppressor genes.

The biological activity of this compound is influenced by its structural components:

- Trifluoromethylthio Group : This group enhances the compound's interaction with lipid membranes, facilitating cellular uptake and interaction with intracellular targets.

- Nitro Group : Nitro groups are often involved in redox reactions and can lead to the generation of reactive oxygen species (ROS), which may contribute to cytotoxic effects in cancer cells.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.